Lipophilicity Gain: XLogP3 vs. Non-Methylated Analog
The presence of the 5-methyl group on the thiophene ring in the target compound contributes a measurable increase in computed lipophilicity relative to the non-methylated analog. 2-(5-Methylthiophen-2-yl)cyclopentan-1-ol has a PubChem-computed XLogP3 of 2.3, compared with an XLogP3 of 1.9 for rac-(1R,2R)-2-(thiophen-2-yl)cyclopentan-1-ol (CAS 1932518-72-3), a difference of +0.4 log units [1][2]. This ΔlogP of 0.4 corresponds to approximately 2.5-fold greater partitioning into a hydrophobic phase in the absence of specific polar interactions. In drug-like chemical space, a ΔlogP of 0.4 can meaningfully influence membrane permeability, nonspecific protein binding, and pharmacokinetic distribution volume.
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.3 |
| Comparator Or Baseline | rac-(1R,2R)-2-(thiophen-2-yl)cyclopentan-1-ol (CAS 1932518-72-3), XLogP3 = 1.9 |
| Quantified Difference | ΔXLogP3 = +0.4 (~2.5× higher lipophilicity for target compound) |
| Conditions | PubChem XLogP3 3.0 algorithm; both compounds computed using identical methodology [1][2] |
Why This Matters
For procurement decisions in medicinal chemistry programs, this lipophilicity difference means the methylated compound will exhibit distinct physicochemical behavior in partitioning, permeability, and protein-binding assays compared to the non-methylated analog, and one cannot be substituted for the other without altering SAR interpretation.
- [1] PubChem, NCBI. CID 65634737, 2-(5-Methylthiophen-2-yl)cyclopentan-1-ol. Computed Properties: XLogP3-AA 2.3. https://pubchem.ncbi.nlm.nih.gov/compound/65634737 View Source
- [2] Kuujia. Cas no 1932518-72-3 (rac-(1R,2R)-2-(thiophen-2-yl)cyclopentan-1-ol). Computed Properties: XLogP3 1.9. https://www.kuujia.com/cas-1932518-72-3.html View Source
